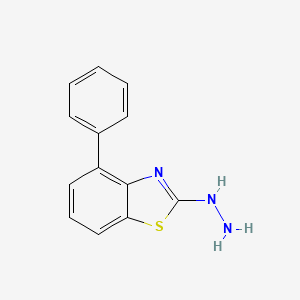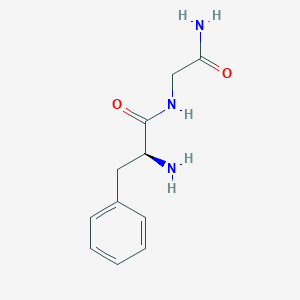
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide is a synthetic compound that belongs to the family of amino acids. It is commonly known as L-AP3 and is used in scientific research for its ability to inhibit the group III metabotropic glutamate receptors (mGluRs). These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders.
Mécanisme D'action
L-AP3 acts as a competitive antagonist of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, inhibiting their activation by glutamate. This leads to a decrease in neurotransmitter release and a reduction in synaptic plasticity, which can have therapeutic effects in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
L-AP3 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in glutamate release, an increase in GABA release, and a decrease in neuronal excitability. These effects are thought to underlie the therapeutic potential of L-AP3 in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of L-AP3 is its selectivity for the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which allows for targeted inhibition of these receptors without affecting other glutamate receptors. However, L-AP3 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of L-AP3 in scientific research. One area of interest is the development of more selective and potent inhibitors of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which could have improved therapeutic potential. Another area of interest is the investigation of the role of group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide in other neurological disorders, such as depression and anxiety. Finally, the use of L-AP3 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of L-AP3 involves the reaction of 3-phenylpropanoic acid with N,N-diisopropylethylamine (DIPEA) to form the corresponding acid chloride. This is then reacted with L-glutamic acid to form the corresponding amide. The final step involves the reduction of the carbonyl group to form the amino acid derivative (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide.
Applications De Recherche Scientifique
L-AP3 is widely used in scientific research for its ability to selectively inhibit the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDTHVQHUWCCI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

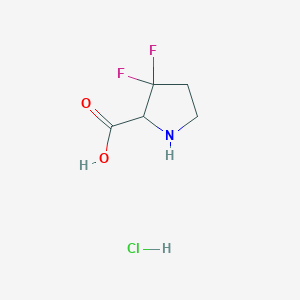
![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)
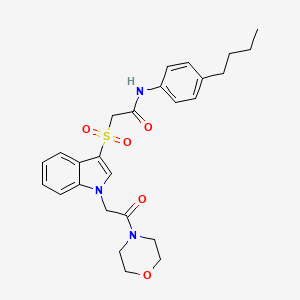


![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)
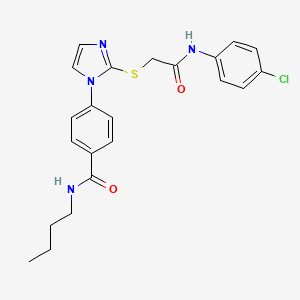

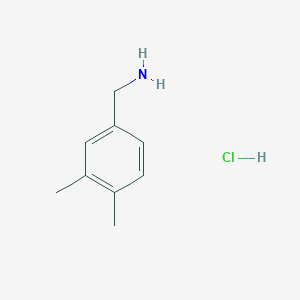
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)
